molecular formula C22H19FN4O3 B2793326 N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide CAS No. 955543-11-0

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2793326
CAS No.: 955543-11-0
M. Wt: 406.417
InChI Key: WRSYWVQWLXULQZ-UHFFFAOYSA-N
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Description

This compound features a bicyclic imidazo[1,2-b]pyridazine core substituted with a methoxy group at position 4. The phenyl ring attached to position 5 of the core is further substituted with a fluorine atom at position 2 and an acetamide group at position 5.

Properties

IUPAC Name

N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-29-16-6-3-14(4-7-16)11-21(28)25-18-12-15(5-8-17(18)23)19-13-27-20(24-19)9-10-22(26-27)30-2/h3-10,12-13H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSYWVQWLXULQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Fluoro-substituted phenyl ring
  • Methoxyimidazo[1,2-b]pyridazinyl moiety
  • Phenoxyacetamide group

Its molecular formula is C23H21FN4O2C_{23}H_{21}FN_4O_2, with a molecular weight of approximately 404.4 g/mol. The presence of fluorine and methoxy groups enhances its lipophilicity and metabolic stability, making it a candidate for drug development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit or modulate the activity of enzymes involved in critical biological pathways. This can lead to altered metabolic processes in target cells.
  • Receptor Interaction : It may act as an agonist or antagonist at particular receptors, influencing cellular signaling pathways.
  • Gene Expression Modulation : The compound can affect gene expression related to disease pathways, contributing to its therapeutic effects .

Antitumor Activity

Recent studies have demonstrated promising antitumor effects of compounds related to the imidazo[1,2-b]pyridazine class. For instance:

  • In vitro studies on various lung cancer cell lines (A549, HCC827, NCI-H358) showed that derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.85 µM to 7.02 µM .
  • Table 1 summarizes the cytotoxicity results:
CompoundCell LineIC50 (µM)
Compound AA5492.12 ± 0.21
Compound BHCC8275.13 ± 0.97
Compound CNCI-H3580.85 ± 0.05

These findings suggest that the imidazo[1,2-b]pyridazine moiety contributes significantly to the antitumor properties observed in these compounds.

Antimicrobial Activity

The imidazo[1,2-b]pyridazine group has also been associated with antimicrobial properties. Studies indicate that compounds containing this moiety can exhibit activity against various microbial pathogens .

Comparative Analysis of Related Compounds

A comparative analysis was conducted on several compounds with similar structures to evaluate their biological activities:

Compound NameAntitumor ActivityAntimicrobial Activity
Compound AHighModerate
Compound BModerateHigh
Compound CHighLow

This table highlights that while some compounds excel in antitumor activity, others may have enhanced antimicrobial properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features:
  • Core Heterocycle : The imidazo[1,2-b]pyridazine core is shared with compounds in and .
  • Substituent Variations :
    • Position 6 of Imidazopyridazine : Methoxy (target compound) vs. unmodified ().
    • Phenyl Ring Substituents :
  • Fluorine : Present at position 2 in the target compound, whereas describes a methoxy group at this position.
  • Acetamide vs. Benzamide : replaces the acetamide with a 3,4-difluorobenzamide group.
Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents (Phenyl Ring) Molecular Formula Molecular Weight Key Differences
Target Compound Imidazo[1,2-b]pyridazin-2-yl 2-F, 5-(acetamide) Not explicitly given* Estimated ~437 Reference standard for comparison
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide Imidazo[1,2-b]pyridazin-2-yl 2-OCH₃, 5-(acetamide) Not provided Not provided Methoxy vs. fluorine at phenyl C2
3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide Imidazo[1,2-b]pyridazin-2-yl 2-F, 5-(3,4-difluoro-benzamide) C₂₀H₁₃F₃N₄O₂ 398.34 Benzamide vs. acetamide; additional fluorines
N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide Imidazo[1,2-b]pyridazin-2-yl 2-CF₃, 5-(pivalamide) Not provided Not provided Trifluoromethyl and pivalamide groups

*Estimated molecular formula for target compound: C₂₄H₂₀FN₅O₃.

Pharmacological and Physicochemical Implications

  • Fluorine vs. Methoxy at Phenyl C2 : Fluorine’s electronegativity and smaller size may enhance binding affinity to hydrophobic enzyme pockets compared to methoxy’s bulkier, electron-donating nature .
  • Acetamide vs.
  • Trifluoromethyl Substitution : Compounds with -CF₃ (e.g., ) exhibit increased lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimal reaction conditions for preparing N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide?

  • Answer : Synthesis typically involves multi-step reactions:

Substitution : Reacting fluoronitrobenzene derivatives with methoxy-substituted heterocycles under alkaline conditions to form intermediates (e.g., imidazo[1,2-b]pyridazine rings) .

Reduction : Using iron powder or catalytic hydrogenation under acidic conditions to reduce nitro groups to amines .

Condensation : Coupling the amine intermediate with methoxyphenyl acetic acid derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt) .

  • Critical Conditions :
  • Temperature control (e.g., 0–5°C for nitro reduction to avoid side reactions).
  • Solvent choice (DMF or DCM for condensation steps) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of analytical techniques:

  • NMR : 1^1H and 13^{13}C NMR to verify proton environments and carbon frameworks (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., 394.4 g/mol for C21_{21}H16_{16}F2_2N4_4O2_2) .
  • HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Answer : Initial screening should include:

  • Kinase Inhibition Assays : Test activity against common targets (e.g., EGFR, VEGFR) due to the imidazo[1,2-b]pyridazine moiety’s kinase-binding affinity .
  • Cytotoxicity Studies : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess IC50_{50} values .
  • Solubility and Stability : Measure logP and metabolic stability in microsomal models to prioritize lead optimization .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while maintaining purity?

  • Answer :

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) for nitro reductions to minimize byproducts .
  • Microwave-Assisted Synthesis : Accelerate condensation steps (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
  • Workup Strategies : Use liquid-liquid extraction (e.g., ethyl acetate/water) and silica gel chromatography for purification .
  • Example Yield Data :
StepYield (Conventional)Yield (Optimized)
Substitution65%78%
Condensation45%62%
Data from analogous protocols .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl groups) impact biological activity?

  • Answer :

  • Fluorine Substitution : Enhances metabolic stability and target binding via hydrophobic interactions (e.g., 4-fluorophenyl analogs show 3× higher EGFR inhibition than methoxy derivatives) .
  • Methoxy Groups : Improve solubility but may reduce membrane permeability (logP increases by ~0.5 units per methoxy group) .
  • Case Study : Replacing 4-methoxyphenyl with 4-fluorophenyl in acetamide derivatives increased anti-proliferative activity (IC50_{50} from 12 µM to 4 µM in A549 cells) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Answer :

Assay Standardization : Validate protocols (e.g., consistent cell passage numbers, serum-free conditions) to reduce variability .

Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .

Structural Reanalysis : Confirm batch purity via X-ray crystallography (e.g., Acta Crystallographica data ) to rule out polymorphic effects.

  • Example : A study reporting low activity (IC50_{50} >50 µM) later attributed the result to impure batches (85% vs. 99% purity) .

Methodological Resources

  • Synthesis Protocols : Multi-step organic reactions with DMF/K2_2CO3_3 for SNAr substitutions .
  • Characterization Tools : X-ray crystallography for absolute configuration confirmation .
  • Biological Testing : Standardized OECD guidelines for cytotoxicity and metabolic stability .

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